2-(2-Methyl-5-phenyl-7-trifluoromethyl-3H-imidazo-[4,5-b]-pyridin-3-yl)ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Methyl-5-phenyl-7-trifluoromethyl-3H-imidazo-[4,5-b]-pyridin-3-yl)ethanol is a complex organic compound that belongs to the class of imidazo[4,5-b]pyridines. This compound is characterized by its unique structure, which includes a trifluoromethyl group, a phenyl group, and an ethanol moiety. The presence of these functional groups imparts specific chemical and physical properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methyl-5-phenyl-7-trifluoromethyl-3H-imidazo-[4,5-b]-pyridin-3-yl)ethanol typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of o-phenylenediamine or pyridine-3,4-diamine with N,N-dimethylformamide (DMF) in the presence of hexamethyldisilazane (HMDS) can yield imidazo[4,5-b]pyridine derivatives . The reaction conditions often require specific temperatures, solvents, and catalysts to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, green chemistry principles, such as the use of non-toxic solvents and recyclable catalysts, are often employed to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-(2-Methyl-5-phenyl-7-trifluoromethyl-3H-imidazo-[4,5-b]-pyridin-3-yl)ethanol can undergo various chemical reactions, including:
Oxidation: The ethanol moiety can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced under specific conditions to yield different derivatives.
Substitution: The trifluoromethyl and phenyl groups can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ethanol group can yield aldehydes or carboxylic acids, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
2-(2-Methyl-5-phenyl-7-trifluoromethyl-3H-imidazo-[4,5-b]-pyridin-3-yl)ethanol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: The compound’s properties make it suitable for use in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2-Methyl-5-phenyl-7-trifluoromethyl-3H-imidazo-[4,5-b]-pyridin-3-yl)ethanol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, while the phenyl group can facilitate interactions with hydrophobic regions of target molecules. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other imidazo[4,5-b]pyridine derivatives, such as:
Uniqueness
The uniqueness of 2-(2-Methyl-5-phenyl-7-trifluoromethyl-3H-imidazo-[4,5-b]-pyridin-3-yl)ethanol lies in its specific combination of functional groups, which imparts distinct chemical and physical properties. The presence of the trifluoromethyl group, in particular, can enhance the compound’s stability and reactivity, making it a valuable tool in various scientific applications.
Properties
Molecular Formula |
C16H14F3N3O |
---|---|
Molecular Weight |
321.30 g/mol |
IUPAC Name |
2-[2-methyl-5-phenyl-7-(trifluoromethyl)imidazo[4,5-b]pyridin-3-yl]ethanol |
InChI |
InChI=1S/C16H14F3N3O/c1-10-20-14-12(16(17,18)19)9-13(11-5-3-2-4-6-11)21-15(14)22(10)7-8-23/h2-6,9,23H,7-8H2,1H3 |
InChI Key |
ZQCJTTXEYWJECE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(N1CCO)N=C(C=C2C(F)(F)F)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.